3-Chloro-D-tyrosine methyl ester
Description
Contextualization within Halogenated Tyrosine and Amino Acid Derivatives
Halogenated tyrosine derivatives are a class of compounds where one or more hydrogen atoms on the tyrosine molecule are replaced by halogen atoms such as chlorine, bromine, or iodine. acs.orgnih.gov This modification can significantly alter the chemical and physical properties of the parent amino acid, including its acidity, reactivity, and biological activity. nih.gov The introduction of a halogen can lead to novel biological activities, and these derivatives are sometimes found in nature, for instance in marine organisms. acs.orgnih.gov
Amino acid esters, such as the methyl ester of 3-Chloro-D-tyrosine, are derivatives where the carboxylic acid group of an amino acid is converted into an ester. This modification is a common strategy in peptide synthesis and other areas of organic chemistry. masterorganicchemistry.comlibretexts.org Esterification of the carboxyl group protects it from participating in unwanted reactions, allowing for selective chemical transformations at other parts of the molecule, such as the amino group. masterorganicchemistry.comlibretexts.org The methyl ester is a frequently used protecting group because it can be readily removed under specific conditions to regenerate the carboxylic acid. masterorganicchemistry.com
3-Chloro-D-tyrosine methyl ester, therefore, combines the features of both a halogenated tyrosine and an amino acid ester. The "D" designation indicates the stereochemistry of the chiral center, which is the opposite of the naturally occurring L-amino acids. This specific stereoisomer can be crucial for its role in certain biochemical and pharmaceutical applications.
Scope and Significance as a Synthetic Intermediate and Biochemical Probe
The utility of this compound in advanced chemical research stems primarily from its dual functionality as a synthetic intermediate and a biochemical probe.
As a Synthetic Intermediate:
Amino acid esters are fundamental building blocks in the stepwise construction of peptides. masterorganicchemistry.comrsc.org The methyl ester group in this compound serves as a protecting group for the carboxylic acid, preventing it from reacting while the amino group is coupled with another amino acid. masterorganicchemistry.comlibretexts.org This allows for the controlled, sequential addition of amino acids to build a desired peptide chain. The presence of the chlorine atom on the tyrosine ring offers an additional site for chemical modification, enabling the synthesis of more complex and functionally diverse peptides and other organic molecules. For instance, the halogen can be a site for cross-coupling reactions to introduce new functional groups.
As a Biochemical Probe:
Halogenated amino acids are valuable tools for studying biological processes. The chlorine atom in 3-Chloro-D-tyrosine can act as a "heavy atom" label in X-ray crystallography, aiding in the determination of protein structures. Furthermore, the altered electronic properties of the chlorinated aromatic ring can be used to probe the active sites of enzymes or the binding pockets of receptors. By incorporating this unnatural amino acid into a peptide or protein, researchers can investigate the importance of specific electronic and steric interactions for biological function. nih.gov The "D" configuration is particularly useful for designing peptides that are resistant to degradation by proteases, which typically recognize and cleave L-amino acid sequences. This increased stability makes D-amino acid-containing peptides, including those derived from this compound, valuable as potential therapeutic agents or long-lasting biochemical probes.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Key Features |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | L | Natural amino acid |
| 3-Chloro-L-tyrosine (B556623) | C₉H₁₀ClNO₃ | 215.63 | L | Halogenated amino acid nih.gov |
| L-Tyrosine methyl ester | C₁₀H₁₃NO₃ | 195.22 | L | Amino acid ester sigmaaldrich.com |
| D-Tyrosine methyl ester hydrochloride | C₁₀H₁₄ClNO₃ | 231.68 | D | Amino acid ester, hydrochloride salt fishersci.cafishersci.at |
| 3-Chloro-D-alanine methyl ester hydrochloride | C₄H₉Cl₂NO₂ | 174.03 | D | Halogenated amino acid ester, hydrochloride salt sigmaaldrich.com |
Table 2: Applications in Chemical Synthesis
| Application | Role of this compound | Relevant Chemical Groups |
| Peptide Synthesis | Building block for peptide chains masterorganicchemistry.comrsc.org | Amino group, protected carboxyl group (methyl ester) masterorganicchemistry.comlibretexts.org |
| Synthesis of Complex Organic Molecules | Precursor with a modifiable aromatic ring | Chloro group on the phenyl ring |
| Development of Protease-Resistant Peptides | Incorporation of a D-amino acid | D-configuration at the alpha-carbon |
Structure
3D Structure
Properties
CAS No. |
690954-95-1 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
KWTIOVPQMRSIJF-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Chloro D Tyrosine Methyl Ester and Structural Analogs
Precision Synthesis of the 3-Chlorotyrosine Moiety
The introduction of a single chlorine atom onto the D-tyrosine structure at a specific position is a critical step that demands high regioselectivity and stereochemical integrity.
Regioselective Monochlorination of D-Tyrosine Precursors
The direct chlorination of tyrosine occurs via electrophilic aromatic substitution. The electron-donating hydroxyl (-OH) group on the phenol (B47542) ring activates the aromatic system and directs incoming electrophiles, such as a chloronium ion (Cl+), to the ortho and para positions. Since the para position is already occupied by the alanine (B10760859) side chain, substitution occurs at the two ortho positions, C3 and C5, relative to the hydroxyl group. nih.govacs.org
Achieving regioselective monochlorination to produce 3-chlorotyrosine requires careful management of the reaction conditions. Computational studies have shown that the kinetic reactivity of the different sites on the tyrosine molecule follows the order: amino N >> mono-chlorinated amino N > phenol ortho-C. rsc.org Specifically for the aromatic ring, the C5 position is generally more reactive than the C3 position. rsc.org To favor the formation of the monosubstituted product, 3-chlorotyrosine, chemists typically use a controlled, stoichiometric amount of a chlorinating agent, such as hypochlorous acid (HOCl). acs.org This ensures that the reaction is limited, reducing the likelihood of a second chlorination event. The process is a sequential one, where 3-chlorotyrosine is formed as a stable intermediate before any potential conversion to 3,5-dichlorotyrosine. nih.gov
Mitigation of Dihalogenated By-product Formation
A primary challenge in the synthesis of 3-chlorotyrosine is preventing the formation of the dihalogenated by-product, 3,5-dichlorotyrosine. acs.orgnih.govnih.gov The formation of this by-product occurs when the initially formed 3-chlorotyrosine undergoes a second electrophilic substitution reaction with the chlorinating agent. nih.gov
Several strategies are employed to minimize this unwanted side reaction:
Stoichiometric Control: The most direct method is to limit the amount of the chlorinating agent to one equivalent or slightly less relative to the D-tyrosine precursor. This starves the reaction of the necessary reagent for the second chlorination. acs.org
Reaction Conditions: Careful control of reaction parameters such as temperature, concentration, and reaction time can help to favor monochlorination. Lower temperatures generally slow down the reaction rate, allowing for better control.
Protecting Groups: The reactivity of the aromatic ring can be modulated through the use of protecting groups on the amino or hydroxyl functions, which will be discussed in more detail in section 2.2.2.
The primary chlorinated species that can arise from the reaction are summarized in the table below.
| Compound Name | Position of Chlorine | Commonality |
|---|---|---|
| 3-Chloro-D-tyrosine | C3 | Desired Product |
| 3,5-Dichloro-D-tyrosine | C3 and C5 | Primary By-product |
| N-chloro-D-tyrosine | Amino Group | Possible Intermediate/By-product |
Esterification and Protective Group Strategies for Methyl Ester Derivatives
Once the 3-chlorotyrosine moiety is synthesized, the next step is the conversion of the carboxylic acid group to a methyl ester. This process, along with the strategic use of protecting groups, is essential for obtaining the final, stable product and for its potential use in further synthetic applications like peptide synthesis.
Carboxylic Acid Esterification Techniques
The esterification of an amino acid like 3-chloro-D-tyrosine must be performed efficiently without racemizing the chiral center. Several reliable methods are available. nih.govtandfonline.compearson.com
Fischer Esterification: This classic method involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as anhydrous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). nih.govgoogle.com The acid protonates the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.
Thionyl Chloride Method: A highly effective technique involves the use of thionyl chloride (SOCl₂) in methanol. nih.gov Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often preferred as it is high-yielding and the by-products (SO₂ and HCl) are gaseous and easily removed.
Trimethylchlorosilane (TMSCl) Method: A milder and convenient alternative uses TMSCl in methanol. nih.gov This method proceeds at room temperature and provides good to excellent yields of the amino acid methyl ester hydrochloride, making it compatible with a wide range of amino acids. nih.gov
A comparison of these common esterification techniques is presented below.
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Fischer Esterification | Methanol, HCl or H₂SO₄ | Reflux | Inexpensive reagents. nih.govgoogle.com |
| Thionyl Chloride | Methanol, SOCl₂ | 0°C to Reflux | High yield, volatile by-products. nih.gov |
| TMSCl Method | Methanol, TMSCl | Room Temperature | Mild conditions, convenient. nih.gov |
Amine and Hydroxyl Protecting Group Chemistry in Synthesis
In multi-step syntheses, especially those involving peptide coupling, it is often necessary to temporarily block the reactive amino (-NH₂) and phenolic hydroxyl (-OH) groups to prevent unwanted side reactions. publish.csiro.aucreative-peptides.com
The α-amino group is commonly protected to prevent it from reacting during esterification or other coupling reactions. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. peptide.com It is stable under many reaction conditions but can be easily removed with a moderate acid, such as trifluoroacetic acid (TFA). iris-biotech.de
The phenolic hydroxyl group of tyrosine is also often protected to prevent side reactions like O-alkylation or acylation. google.com Common protecting groups for the tyrosine hydroxyl group include:
Benzyl (Bzl) ether: This group is stable but can be removed by strong acid (like HF) or catalytic hydrogenation. peptide.comacs.org
tert-Butyl (tBu) ether: This group is stable to base but is readily cleaved by acid (TFA), making it orthogonal to the Fmoc protecting group used in modern peptide synthesis. peptide.comiris-biotech.de
2-Bromobenzyloxycarbonyl (Z(2-Br)): This is a very stable protecting group that is resistant to TFA but can be removed with strong acid (HF), offering robust protection when needed. acs.org
Preparation of Related Halogenated Tyrosine Methyl Ester Derivatives
The synthesis of halogenated tyrosine derivatives is a significant area of research, providing precursors for the total synthesis of various natural and non-natural products with biological importance. utah.eduoclc.org The introduction of halogens onto the phenol ring of tyrosine opens avenues for regioselective carbon-carbon bond formation through methods like palladium-catalyzed cross-coupling reactions. utah.eduoclc.org
A streamlined approach has been developed for the synthesis of halogenated derivatives of L-tyrosine N-oxime methyl ester. digitellinc.com These oxime-containing compounds serve as versatile templates for halogenation reactions. oclc.org The synthesis of the N-oxime methyl ester itself is a key preliminary step before the introduction of halogen atoms. The presence of the oxime functionality is crucial for the subsequent halogenation processes. utah.eduoclc.org
A range of brominated, chlorinated, and iodinated L-tyrosine N-oxime methyl ester derivatives have been prepared through optimized halogenation procedures. utah.eduoclc.org
Monohalogenation of the L-tyrosine N-oxime methyl ester is achieved using an N-halosuccinimide (where the halo group is bromine, chlorine, or iodine) in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH). digitellinc.com The addition of p-TsOH is critical as it suppresses the over-halogenation of the aromatic ring, leading to the desired monohalogenated products. digitellinc.com The structures of these compounds are typically confirmed using 1H NMR spectroscopy and mass spectrometry. digitellinc.com
Table 1: Synthesis of Monohalogenated L-Tyrosine N-Oxime Methyl Ester Derivatives
| Product | Halogenating Agent | Additive | Yield (%) |
|---|---|---|---|
| Monobromo derivative | N-Bromosuccinimide | p-TsOH | 71% |
| Monochloro derivative | N-Chlorosuccinimide | p-TsOH | 50-53% |
Dihalogenation to produce homo-dihalogenated systems is accomplished through a two-step process involving an oxidative dearomatizing spirocyclization. oclc.orgdigitellinc.com This method utilizes an oxidized spirocyclic intermediate to ensure the complete incorporation of two halogen atoms. This intermediate is then reduced in situ to yield the final dihalogenated phenol derivatives. digitellinc.com
Table 2: Synthesis of Homo-Dihalogenated L-Tyrosine N-Oxime Methyl Ester Derivatives
| Product | Halogen | Yield (%) |
|---|---|---|
| Dibromo derivative | Bromine | 75-76% |
| Dichloro derivative | Chlorine | 54-56% |
Hetero-dihalogenation , the introduction of two different halogen atoms onto the tyrosine ring, is also achieved using the oxidative dearomatization approach. digitellinc.com This strategy has been successfully applied to synthesize various hetero-dihalogenated compounds in moderate to good yields. digitellinc.com
Table 3: Synthesis of Hetero-dihalogenated L-Tyrosine N-Oxime Methyl Ester Derivatives
| Product Type | Yield (%) |
|---|
This reliable and efficient strategy, featuring straightforward purification steps for each product type, provides a practical pathway to a diverse range of halogenated tyrosine precursors valuable in natural product synthesis. oclc.orgdigitellinc.com
Compound Index
| Compound Name |
|---|
| 3-Chloro-D-tyrosine methyl ester |
| L-tyrosine N-oxime methyl ester |
| Monobromo L-tyrosine N-oxime methyl ester |
| Monochloro L-tyrosine N-oxime methyl ester |
| Monoiodo L-tyrosine N-oxime methyl ester |
| Dibromo L-tyrosine N-oxime methyl ester |
| Dichloro L-tyrosine N-oxime methyl ester |
| Diiodo L-tyrosine N-oxime methyl ester |
| N-Bromosuccinimide |
| N-Chlorosuccinimide |
| N-Iodosuccinimide |
Advanced Analytical Characterization Techniques for 3 Chloro D Tyrosine Methyl Ester
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are indispensable for the detailed structural assignment of 3-Chloro-D-tyrosine methyl ester. These methods probe the molecular structure at the atomic level, providing information on connectivity, chemical environment, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the methyl ester protons typically appear as a singlet around δ 3.6–3.8 ppm. The aromatic protons on the substituted phenyl ring exhibit complex splitting patterns consistent with a 3-chloro-4-hydroxyphenyl group. The phenolic proton can be observed at a downfield chemical shift, often near δ 10.5 ppm.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the methyl ester is typically observed in the range of δ 170-175 ppm. The aromatic carbons show distinct chemical shifts influenced by the chloro and hydroxyl substituents. Isotope labeling, such as with ¹³C, can be a valuable tool in NMR studies to trace the metabolic fate of the molecule or to aid in spectral assignment. medchemexpress.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl Ester (CH₃) | ~3.7 | ~52 |
| α-Carbon (CH) | ~4.0 | ~55 |
| β-Carbon (CH₂) | ~3.0 | ~37 |
| Aromatic C-H | ~6.8 - 7.2 | ~116 - 130 |
| Aromatic C-OH | - | ~152 |
| Aromatic C-Cl | - | ~122 |
| Carbonyl (C=O) | - | ~172 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Vibrational and Electronic Spectroscopy Applications
Vibrational and electronic spectroscopy provide complementary information to NMR for the characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorptions for this compound would include:
O-H stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
N-H stretch: Bands in the region of 3300-3400 cm⁻¹ for the amine group.
C=O stretch: A strong absorption around 1730-1750 cm⁻¹ from the methyl ester carbonyl group.
C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, which can be indicative of the chloro-substitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The absorption maxima (λmax) would be expected in the ultraviolet region, and the position and intensity can be influenced by the solvent and pH due to the phenolic hydroxyl group.
Hyphenated Chromatographic and Mass Spectrometric Approaches
Hyphenated techniques that couple the separation power of chromatography with the sensitive and specific detection of mass spectrometry are essential for the analysis of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the targeted analysis of volatile and thermally stable compounds. nih.gov However, due to the polar nature of this compound, derivatization is often required to increase its volatility and improve its chromatographic properties. nih.govnih.govjfda-online.comsigmaaldrich.com Common derivatization strategies include silylation, which replaces active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.com
Following separation on a GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. nih.gov
Table 2: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Description |
|---|---|
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents. nih.gov |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique for the analysis of non-volatile and polar compounds like this compound in biological fluids and tissues. nih.govnih.govteikyo.jp This method allows for the direct analysis of the compound, often with minimal sample preparation. nih.govteikyo.jp
In LC-ESI-MS/MS, the compound is first separated by liquid chromatography and then ionized by electrospray ionization (ESI). The resulting protonated molecule [M+H]⁺ is then subjected to tandem mass spectrometry (MS/MS). In the MS/MS experiment, the precursor ion is selected and fragmented to produce a characteristic set of product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. mdpi.com The fragmentation of the tyrosine backbone often involves the loss of the carboxyl group and the amine group. researchgate.net
Table 3: Typical LC-ESI-MS/MS Parameters for 3-Chloro-D-tyrosine Analysis
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase C18 column. |
| Mobile Phase | A gradient of water and acetonitrile (B52724) with a small amount of formic acid. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Precursor Ion (m/z) | [M+H]⁺ for this compound. |
A study developed a method for the simultaneous quantification of 3-chloro-l-tyrosine (B556623) and 3,5-dichloro-l-tyrosine (B556663) in autopsy samples using LC/ESI-MS/MS after derivatization. nih.gov This highlights the technique's capability in complex biological matrices.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The enantiomeric purity of this compound is a critical quality attribute, especially in pharmaceutical and biological applications. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying the enantiomers of chiral compounds.
This can be achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Macrocyclic antibiotics, such as ristocetin (B1679390) A, have been used as CSPs for the separation of various amino acids and their derivatives. mst.edu Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another approach. researchgate.net The separated enantiomers are then detected by a UV detector or a mass spectrometer.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound that has properties more amenable to a particular analytical method. For this compound, derivatization is crucial for enhancing its volatility for GC-MS analysis and improving its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis.
Silylation for GC-MS Analysis
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) and amino (-NH2) groups. sigmaaldrich.com In the case of this compound, both the phenolic hydroxyl group and the primary amino group are susceptible to silylation. This process replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, thereby increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis. sigmaaldrich.comgcms.cz
A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being among the most widely used. sigmaaldrich.comyoutube.com The choice of reagent can influence the stability of the resulting derivative. For instance, TBDMS derivatives formed using MTBSTFA are known to be more stable and less sensitive to moisture compared to TMS derivatives from BSTFA. sigmaaldrich.com
The silylation reaction for this compound would involve the derivatization of both the hydroxyl and amino groups. A general reaction scheme using BSTFA is presented below:
Reaction: this compound + BSTFA → Bis(trimethylsilyl)-3-chloro-D-tyrosine methyl ester
The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC-MS, providing characteristic mass spectra that are useful for identification and quantification. Studies on the related compound, 3-chloro-L-tyrosine, have successfully employed silylation for its determination in biological samples, demonstrating the viability of this approach. nih.gov
Table 1: Silylation Reagents and Conditions for Amino Acid Analysis
| Reagent | Abbreviation | Typical Reaction Conditions | Derivative Formed | Key Advantages |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heating at 60-100°C | Trimethylsilyl (TMS) | Highly volatile byproducts, effective for a wide range of functional groups. gcms.czyoutube.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Heating at 60-100°C for extended periods (e.g., 4 hours) sigmaaldrich.com | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less moisture sensitive. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heating at 37°C for 30 minutes youtube.com | Trimethylsilyl (TMS) | Most volatile of the trimethylsilyl acetamides, useful for trace analysis. youtube.comnih.gov |
Dansylation and Other Amination-Based Derivatizations for LC-MS
For LC-MS analysis, derivatization aims to enhance the ionization efficiency and improve the chromatographic properties of the analyte. Dansylation, the reaction of an analyte with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), is a widely used pre-column derivatization technique for compounds containing primary and secondary amino groups, such as this compound. teikyo.jpnih.gov
The dansylation reaction introduces a bulky, nonpolar dansyl group onto the primary amino group of the this compound. This modification significantly increases the hydrophobicity of the molecule, leading to improved retention on reversed-phase LC columns. Furthermore, the dansyl group contains a tertiary amine, which is readily protonated, leading to a strong signal in electrospray ionization (ESI) mass spectrometry in the positive ion mode.
Reaction: this compound + Dansyl Chloride → Dansyl-3-chloro-D-tyrosine methyl ester
This derivatization has been successfully applied to the analysis of 3-chloro-L-tyrosine in biological fluids, demonstrating its effectiveness for sensitive quantification by LC-MS/MS. teikyo.jpnih.gov The resulting dansylated derivative exhibits excellent chromatographic behavior and ionization efficiency, allowing for low detection limits.
Other amination-based derivatization reagents can also be employed for the LC-MS analysis of amino acid esters. These reagents typically react with the primary amine to introduce a tag that enhances detectability.
Table 2: Amination-Based Derivatization for LC-MS Analysis of Amino Acids
| Reagent | Target Functional Group | Typical Reaction Conditions | Key Advantages for LC-MS |
|---|---|---|---|
| Dansyl Chloride | Primary and secondary amines | Alkaline pH (e.g., sodium bicarbonate buffer), room temperature or gentle heating. teikyo.jpnih.gov | Enhances hydrophobicity for reversed-phase LC, improves ESI+ ionization. teikyo.jpnih.gov |
| Diethyl ethoxymethylenemalonate | Primary amines | Reaction time of 50 minutes. | Stable derivatives, allows for UV detection. |
| Urea | Primary amines | Heating at 80°C for 4 hours at pH 9. | Simple reagent, improves reversed-phase separation and UV response. |
Computational Chemistry and Structure Activity Relationship Sar Elucidation of 3 Chloro D Tyrosine Methyl Ester Analogs
In Silico Modeling of Molecular Interactions
Computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules, like 3-chloro-D-tyrosine methyl ester analogs, and their biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. For analogs of this compound, docking studies can elucidate how the chlorine substituent and the methyl ester group influence the binding to specific protein pockets. For instance, in studies of lissoclimide cytotoxins, which share structural similarities with modified amino acids, computational docking helped to understand how these compounds bind to the ribosome E-site, revealing that cytotoxicity correlated well with translation inhibition activity. nih.gov
The introduction of a chlorine atom can significantly alter the electronic and steric properties of the molecule, potentially leading to new or enhanced interactions with the target. researchgate.net Docking simulations can map these interactions, such as hydrogen bonds and hydrophobic contacts, providing a rationale for observed biological activities. For example, in the study of human chymase inhibitors, docking of chloromethyl ketone derivatives helped in understanding the structure-activity relationship and designing more potent and selective inhibitors. nih.gov The predictive power of docking is further enhanced when combined with other computational methods, offering a comprehensive view of ligand-receptor interactions.
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes that a molecule like this compound and its target can undergo over time. nih.govmdpi.commdpi.com These simulations are crucial for understanding the flexibility of both the ligand and the protein, which is often a key determinant of binding affinity and biological function. mdpi.com By simulating the movement of atoms and molecules, MD can reveal stable and metastable conformational states that are not apparent from static structures. mdpi.com
For halogenated tyrosine analogs, MD simulations can show how the presence of a chlorine atom affects the conformational landscape of the molecule and its interactions within a binding site. nih.gov For example, simulations can elucidate how halogenation perturbs protein structure and dynamics, which can be amplified through protein self-organization. nih.gov This detailed understanding of conformational behavior is essential for interpreting experimental data and for the rational design of new analogs with improved properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. For analogs of this compound, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds. These models are built by establishing a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed biological activity.
A QSAR study on aryl-substituted cycloalkenecarboxylic acid methyl esters, for instance, highlighted the importance of electron-withdrawing groups in the aromatic moiety for binding affinity to the human dopamine (B1211576) transporter. nih.gov Similarly, for this compound analogs, QSAR could quantify the impact of the chlorine atom's position and the properties of other substituents on a specific biological endpoint. Such models are invaluable for prioritizing the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process.
| QSAR Model Descriptors | Influence on Biological Activity | Example Application |
| Electronic (e.g., Hammett constants) | The electron-withdrawing nature of chlorine can influence reaction rates and binding interactions. | Predicting the inhibitory potency of enzyme inhibitors. |
| Steric (e.g., Taft parameters) | The size of the chlorine atom can affect how the molecule fits into a binding pocket. | Optimizing the selectivity of a drug for its target. |
| Hydrophobic (e.g., logP) | Increased lipophilicity due to chlorine can enhance membrane permeability and protein binding. researchgate.net | Improving the bioavailability of a potential drug candidate. |
Mechanistic Insights into Halogen Effects on Biological Activity
The introduction of a halogen atom, such as chlorine, into a molecule can have profound effects on its biological activity. Understanding these effects at a mechanistic level is crucial for the rational design of new therapeutic agents.
The biological activity of chlorinated compounds is significantly influenced by the stereoelectronic properties of the chlorine atom. researchgate.net Chlorine is an electronegative and polarizable atom, which allows it to participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. researchgate.netacs.org A halogen bond is a noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom in a protein). acs.org The strength of this interaction depends on the polarizability of the halogen, with heavier halogens like chlorine, bromine, and iodine being more effective halogen bond donors than fluorine. acs.orgnamiki-s.co.jp
The substitution of a hydrogen atom with chlorine can significantly impact the binding affinity and selectivity of a molecule for its biological target. researchgate.neteurochlor.org The increase in molecular size and lipophilicity upon chlorination can lead to a better fit within a hydrophobic binding pocket and enhanced partitioning into lipid membranes. researchgate.net
Role of Chirality in Ligand-Receptor Recognition
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. For chiral molecules like this compound, the specific orientation of substituents around the stereocenter dictates how the molecule interacts with its biological target, which is typically a protein receptor or an enzyme active site. These biological macromolecules are themselves chiral, composed of L-amino acids, and thus exhibit a high degree of stereoselectivity in their binding interactions. The subtle, yet critical, differences in the spatial orientation of functional groups between enantiomers, such as the D- and L-forms of an amino acid derivative, can lead to significant variations in binding affinity, efficacy, and metabolic stability.
The phenomenon of chiral recognition is governed by the principle that a stable diastereomeric complex is formed between the chiral ligand and its chiral receptor. This requires a minimum of three points of interaction between the ligand and the receptor. For an amino acid derivative like this compound, these interactions can involve hydrogen bonding with the amino and carbonyl groups, hydrophobic interactions with the chloro-phenyl ring, and electrostatic interactions. The specific D-configuration of the molecule will present these interaction points in a unique spatial arrangement that must be complementary to the binding site of the receptor for optimal interaction.
Detailed Research Findings:
Research into the chiral discrimination of amino acids and their derivatives has provided significant insights into the importance of stereochemistry in molecular recognition. While specific studies on this compound are limited, research on related halogenated and D-amino acid analogs offers valuable data.
A study on the chiral discrimination of D- and L-amino acids using iodinated L-tyrosines as chiral reference points in mass spectrometry experiments demonstrated that the degree of chiral discrimination increases with the number of halogen atoms on the aromatic ring. researchgate.net This suggests that the electronic and steric properties of the halogen substituent play a crucial role in the stability of the diastereomeric complexes formed. researchgate.net Computational studies on these complexes supported the experimental findings, indicating that differences in the stability of the diastereomeric pairs are the basis for the observed chiral discrimination. researchgate.net This principle can be extrapolated to the interaction of this compound with a receptor, where the chloro group would contribute to the specific interactions that favor the binding of one enantiomer over the other.
Furthermore, studies on the incorporation of halogenated tyrosine analogs into proteins have shown that these modifications can significantly perturb protein structure and function. mdpi.com Molecular modeling of proteins containing halogenated tyrosines revealed that the halogen atoms can alter surface charges and internal domain distances, which in turn affects protein-protein interactions and enzymatic activity. mdpi.com This highlights the sensitivity of biological systems to the presence and position of halogen atoms, which, when combined with a specific stereochemistry as in this compound, would be expected to lead to highly specific biological outcomes.
Unexpected differences in the physicochemical properties of D- and L-tyrosine, such as solubility and crystallization rates, have also been reported. researchgate.net These differences are attributed to subtle variations in intermolecular interactions in the solid state. researchgate.net While these observations are in a different context, they underscore the fundamental principle that chirality can influence the physical behavior of molecules, which can have implications for their biological activity.
In the context of receptor binding, the D-configuration of this compound would necessitate a receptor binding pocket that can accommodate the specific spatial orientation of the amino group, the carboxyl methyl ester, and the 3-chloro-4-hydroxyphenyl side chain. The interaction of D-amino acids with receptors is an area of growing interest, with D-serine being a well-known co-agonist at the NMDA receptor, demonstrating that D-amino acids can have distinct and important physiological roles.
The following table summarizes key concepts and findings related to the role of chirality in the recognition of amino acid analogs, which are relevant to understanding the potential interactions of this compound.
| Aspect of Chirality | Key Findings and Implications | Relevance to this compound |
| Diastereomeric Complex Formation | The interaction between a chiral ligand and a chiral receptor forms a diastereomeric complex. The stability of this complex is dependent on the stereochemistry of the ligand. | The D-configuration will determine the stability of the complex formed with a target receptor, influencing binding affinity and residence time. |
| Three-Point Interaction Model | A minimum of three points of contact are necessary for chiral discrimination. | The amino group, carboxyl methyl ester, and the 3-chloro-4-hydroxyphenyl side chain provide multiple points for stereospecific interactions. |
| Influence of Halogenation | The presence and number of halogen atoms on a chiral molecule can enhance chiral discrimination. researchgate.net | The chloro-substituent is expected to contribute significantly to the stereoselective binding of this compound. |
| Conformational Perturbations | Incorporation of halogenated amino acids can alter protein conformation and function. mdpi.com | Binding of this compound could induce specific conformational changes in a receptor that are not observed with the L-enantiomer or non-halogenated analogs. |
| Physicochemical Properties | Enantiomers can exhibit different physicochemical properties, such as solubility and crystal packing. researchgate.net | These differences, although subtle, can influence the molecule's behavior in biological systems. |
Advanced Research Applications of 3 Chloro D Tyrosine Methyl Ester As a Chemical Probe and Precursor
Strategic Building Block in Complex Natural Product Total Synthesis
The precise architecture of 3-Chloro-D-tyrosine methyl ester makes it an important precursor in the laboratory synthesis of intricate natural products, particularly those containing modified amino acid residues.
Assembly of Cryptophycin (B1240208) Unit B Analogs
Cryptophycins are a class of potent anticancer agents originally isolated from cyanobacteria. The core structure of many cryptophycins includes a unit known as "unit B," which is 3-chloro-O-methyl-D-tyrosine. wikipedia.org The synthesis of cryptophycin and its analogs is of significant interest for the development of new cancer therapeutics. This compound serves as a key starting material for creating variations of unit B, allowing researchers to explore the structure-activity relationships of these cytotoxic compounds.
In the quest for more effective and less toxic anticancer agents, various analogs of cryptophycin have been synthesized. Modifications to unit B are of particular interest. For instance, the naturally occurring methoxy (B1213986) group has been replaced with other functionalities, such as amino groups, to create novel cryptophycin derivatives. nih.govfu-berlin.de The synthesis of these analogs often begins with a D-tyrosine derivative, which is then halogenated and further modified. The methyl ester of 3-chloro-D-tyrosine provides a convenient protecting group for the carboxylic acid, facilitating stepwise assembly of the complex depsipeptide structure of cryptophycins. acs.org
The following table summarizes some key modifications made to cryptophycin unit B and their impact on cytotoxicity:
| Unit B Modification | Rationale for Modification | Effect on Cytotoxicity | Reference |
| Replacement of O-methyl with amino group | To introduce a handle for conjugation to drug delivery systems. | Maintained high cytotoxicity. | nih.gov |
| N,N-dimethylation of the amino group | To investigate the effect of alkylation on activity. | Significantly increased cytotoxicity. | fu-berlin.de |
| Introduction of an O-(allyloxyethyl) moiety | To explore the impact of larger ether-linked substituents. | Maintained subnanomolar cytotoxicity. | nih.gov |
| Attachment of a triethylene glycol spacer | To create a linker for potential bioconjugation. | Resulted in a complete loss of activity. | nih.gov |
Precursor in Tyrosine-Derived Alkaloid Synthesis
Tyrosine is a well-established precursor for a wide array of alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.netnih.gov While direct evidence for the use of this compound in the total synthesis of a named alkaloid is not abundant in readily available literature, the use of halogenated tyrosine derivatives as precursors is a documented strategy. For example, brominated tyrosine derivatives have been employed in the synthesis of marine alkaloids like bisebromoamide. wikipedia.org The halogen atom can influence the electronic properties of the aromatic ring and provide a handle for further chemical transformations, such as cross-coupling reactions, which are powerful tools in the synthesis of complex molecules. nih.gov
The general synthetic utility of halogenated amino acid esters in building complex molecular architectures suggests that this compound is a viable and valuable precursor for the synthesis of novel, non-natural alkaloids with potentially interesting biological activities. The D-configuration of the chiral center also offers a route to enantiomerically pure products, which is crucial for studying their interaction with biological systems.
Design and Application of Stereoselective Chemical Probes
The unique stereochemistry and functional groups of this compound make it a candidate for the development of specialized chemical probes to investigate biological processes.
Probes for Cysteine-Mediated Protein Activity Studies
Distinguishing the activity of different amino acid residues within a protein is a significant challenge in chemical biology. While this compound is not a direct probe for cysteine, the principles of designing selective probes for one amino acid over another are highly relevant. For example, researchers have developed salicylaldehyde-based probes to selectively label 3-aminotyrosine-containing proteins, and a key challenge was to avoid cross-reactivity with cysteine residues. fu-berlin.de This highlights the need for carefully designed probes where subtle differences in chemical reactivity can be exploited.
3-Chloro-L-tyrosine (B556623) has been identified as a specific biomarker for myeloperoxidase-catalyzed oxidation, an indicator of inflammation. google.com This demonstrates that a halogenated tyrosine can act as a marker for a specific type of protein activity. The development of probes based on this compound could potentially be used to study enzymes that recognize D-amino acids or to investigate the effects of halogenated aromatic compounds on protein function, with the methyl ester providing a means to modulate cell permeability and reactivity.
Assessment of Chirality in Probe-Target Specificity
The stereochemistry of a chemical probe is critical for its specific interaction with biological targets, which are themselves chiral. The use of an enantiomerically pure compound like this compound is essential for developing probes with high target specificity. The synthesis of chiral molecules often relies on starting from a chiral precursor, and D-tyrosine and its derivatives are valuable in this regard.
For instance, the synthesis of chiral piperazines, which are important scaffolds in medicinal chemistry, has been achieved starting from L-tyrosine derivatives. acs.org This process demonstrates how the chirality of the initial amino acid dictates the stereochemistry of the final product. By extension, a probe constructed from this compound would have a defined three-dimensional structure, which is crucial for selective binding to a protein's active site or another biological molecule. Any change in the stereochemistry, for example, using the L-enantiomer, would be expected to result in a significant difference in biological activity, a principle that is fundamental to pharmacology and drug design.
Integration into Organometallic and Bioinorganic Chemistry Research
While specific studies detailing the integration of this compound into organometallic and bioinorganic chemistry are not widely documented, the known chemistry of amino acids and their derivatives provides a strong basis for its potential applications in these fields. Amino acids are excellent ligands for metal ions, typically coordinating through their amino and carboxylate groups to form stable chelate complexes. wikipedia.orgfu-berlin.de
The presence of the chloro substituent on the aromatic ring of this compound could influence the electronic properties of the resulting metal complex, potentially tuning its reactivity or spectroscopic properties. Furthermore, halogenated organic molecules are known to participate in a variety of organometallic reactions, including cross-coupling and carbonylation reactions. acs.orgchemscene.com
The table below outlines potential areas of research for this compound in organometallic and bioinorganic chemistry based on the known reactivity of similar compounds.
| Potential Research Area | Description | Potential Significance |
| Synthesis of Chiral Metal Complexes | Use as a chiral ligand to synthesize enantiomerically pure metal complexes. | Development of new catalysts for asymmetric synthesis or as chiral probes for molecular recognition. |
| Study of Electron Transfer Processes | Incorporation into metal complexes to study the effect of the chloro substituent on redox properties. | Understanding the role of halogenation in biological redox processes and designing novel redox-active materials. |
| Bio-inspired Catalysis | Development of metal complexes that mimic the active sites of metalloenzymes. | Creation of new catalysts for selective transformations under mild conditions. |
| Radiopharmaceutical Development | Use as a precursor for radiolabeled compounds for imaging or therapeutic applications. | The halogen atom could be replaced with a radionuclide for use in PET or SPECT imaging. |
Ligand in Metal-Sulfur Cluster Chemistry
Extensive research has been conducted to understand the coordination chemistry of amino acids and their derivatives with metal ions and clusters, owing to their importance in bioinorganic chemistry and catalysis. However, based on available scientific literature, there are no specific research findings on the application of this compound as a ligand in metal-sulfur cluster chemistry. While the coordination of tyrosine and its esters with various metals has been explored, the specific role of the 3-chloro-D-isomer methyl ester in this context is not documented.
Development of Analytical Biomarkers and Detection Tools
The chlorinated analog of tyrosine, 3-chlorotyrosine, has emerged as a crucial biomarker for specific biochemical pathways, particularly those involving oxidative stress. The methyl ester form, this compound, serves as a valuable standard and tool in the analytical methods developed for its detection.
Marker for Oxidative Stress Pathways
3-Chlorotyrosine is a specific and stable end-product of the myeloperoxidase (MPO)-catalyzed oxidation of tyrosine by hypochlorous acid (HOCl). nih.govhmdb.ca MPO is a heme enzyme released by neutrophils, monocytes, and some macrophages during inflammation. nih.gov The enzyme utilizes hydrogen peroxide and chloride ions to produce HOCl, a potent antimicrobial agent. However, excessive production of HOCl can lead to damage of host tissues through the chlorination of biomolecules, including amino acids in proteins.
The formation of 3-chlorotyrosine on protein residues is a hallmark of MPO-mediated oxidative stress. nih.govhmdb.ca Its detection in biological samples provides a specific fingerprint of this inflammatory pathway, distinguishing it from other sources of oxidative damage. This specificity has made 3-chlorotyrosine a valuable biomarker in a range of inflammatory diseases. nih.gov For instance, elevated levels of chlorinated tyrosine have been associated with conditions like respiratory distress and atherosclerotic vascular disease. nih.gov
The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has been pivotal for the quantification of 3-chlorotyrosine in biological matrices. nih.govresearchgate.net These methods often involve the derivatization of the amino acid to enhance its volatility and detection sensitivity. While the primary target in biological samples is often the L-isomer (3-chloro-L-tyrosine) due to its presence in proteins, the D-isomer methyl ester serves as an important laboratory standard for method development and validation.
Forensic and Toxicological Research Applications
The stability and specificity of 3-chlorotyrosine also lend significant utility in the fields of forensic science and toxicology, particularly in the investigation of chlorine gas exposure. nih.govnih.gov Chlorine gas, a highly reactive industrial chemical, has also been used as a chemical warfare agent. nih.govnih.gov Upon inhalation, it reacts with water in the respiratory tract to form hydrochloric acid and hypochlorous acid, leading to severe tissue damage. nih.gov
The detection of 3-chlorotyrosine and its dichlorinated counterpart, 3,5-dichlorotyrosine, in biological samples from an exposed individual can serve as definitive proof of chlorine exposure. nih.gov Research has demonstrated a dose-dependent increase in the formation of these chlorinated tyrosines in respiratory tissues following exposure to chlorine gas. nih.gov
Analytical methods have been developed to detect these biomarkers in various samples, including blood, plasma, hair, and lung tissue. nih.gov For instance, a validated GC-MS method can quantify 3-chloro-L-tyrosine in blood with a detection limit of 5 ng/mL. medchemexpress.com In a reported case of fatal chlorine poisoning, a concentration of 59.7 ng/mL was detected in the left heart blood. nih.govmedchemexpress.com
One of the challenges in using 3-chlorotyrosine as a biomarker for external chlorine exposure is the potential for endogenous production during inflammatory conditions. nih.gov However, the levels of chlorinated tyrosines are often significantly higher after acute chlorine gas exposure compared to those found in healthy individuals or even in some disease states. nih.gov Furthermore, research is ongoing to identify more specific biomarkers, such as site-specific chlorinated peptides, that can unambiguously distinguish between exogenous exposure and endogenous formation. nih.gov
The stability of these markers is a key advantage in forensic investigations. Studies have shown that chlorotyrosines can be detected in hair months after exposure, providing a long-term record of the event. nih.gov
Future Perspectives and Emerging Research Trajectories
Novel Synthetic Routes and Derivatization Approaches
The development of efficient and stereoselective synthetic methodologies is crucial for advancing the study of 3-Chloro-D-tyrosine methyl ester. Current research into the synthesis of related compounds suggests several promising future directions. One emerging strategy is the use of electrochemical methods for the synthesis of aromatic esters. acs.org This approach offers the advantages of mild reaction conditions and high selectivity, potentially providing a more sustainable alternative to traditional methods that often rely on hazardous reagents. acs.org
Furthermore, advancements in catalytic systems, including the use of novel transition metal catalysts, could enable more direct and efficient chlorination and esterification of the D-tyrosine backbone. The exploration of enzymatic catalysis also presents a compelling avenue for highly specific and environmentally benign synthetic routes.
Derivatization, or the chemical modification of a compound to enhance its properties for analysis or application, is another key area of future research. For analytical purposes, derivatization is often employed to improve chromatographic separation and detection sensitivity. sci-hub.sepsu.edu In the context of related compounds like 3-chloro-L-tyrosine (B556623), derivatization with agents such as dansyl chloride or silylating agents has been shown to be effective for analysis by mass spectrometry. nih.govnih.gov Future work will likely focus on developing new derivatization strategies tailored to this compound to facilitate its use in complex biological samples.
Table 1: Potential Derivatization Approaches
| Derivatization Strategy | Reagent Class | Purpose | Potential Application for this compound |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Introduction of a chromophore or fluorophore | Enhanced detection in HPLC |
| Alkylation | Alkyl Halides | Modification of amine or carboxyl groups | Improved volatility for gas chromatography |
| Silylation | Silylating agents (e.g., MSTFA) | Increased thermal stability and volatility | GC-MS analysis of metabolic pathways |
Interdisciplinary Applications in Chemical Biology
The L-isomer of 3-chlorotyrosine has been identified as a biomarker for inflammation and oxidative stress, as it is formed by the reaction of hypochlorous acid with tyrosine residues in proteins. nih.gov This established role for the L-enantiomer opens up intriguing possibilities for the application of this compound in chemical biology.
The field of D-amino acid biology is a rapidly emerging area of research. While L-amino acids are the primary building blocks of proteins, D-amino acids are now known to play significant roles in various physiological and pathological processes, particularly in bacteria and the nervous system. This compound could serve as a valuable chemical probe to investigate these processes. For instance, it could be used to study the specificity of enzymes involved in D-amino acid metabolism or to develop novel antimicrobial agents that target bacterial cell wall synthesis.
Moreover, the incorporation of this unnatural amino acid into peptides could lead to the development of novel therapeutics with enhanced stability and altered biological activity. The chloro- group can also serve as a handle for further chemical modifications, allowing for the creation of a diverse range of molecular probes and drug candidates.
Advancements in Computational and Analytical Methodologies
The accurate detection and quantification of this compound in various matrices are essential for its study and application. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. nih.govnih.gov
Future research will likely focus on the development of highly sensitive and high-throughput analytical methods. This may involve the refinement of sample preparation techniques, such as solid-phase extraction, to isolate the compound from complex mixtures. nih.gov The development of new derivatization reagents that enhance ionization efficiency in mass spectrometry is another promising avenue. science.gov
Table 2: Analytical Methods for Related Chloro-Tyrosine Compounds
| Analytical Technique | Derivatization Agent | Sample Matrix | Key Findings | Citation |
|---|---|---|---|---|
| LC-MS/MS | Dansyl chloride | Blood, Tissue | Developed a sensitive and reproducible quantification method. | nih.gov |
Computational modeling will also play an increasingly important role in understanding the properties and interactions of this compound. Molecular docking studies could predict its binding to target proteins, aiding in the design of new inhibitors or probes. Quantum mechanical calculations can provide insights into its reactivity and spectroscopic properties, which can support the interpretation of experimental data.
Q & A
Q. What are the standard methodologies for synthesizing 3-Chloro-D-tyrosine methyl ester in laboratory settings?
- Methodological Answer: Synthesis typically involves esterification of 3-Chloro-D-tyrosine with methanol under acidic or basic catalysis. For example, potassium hydroxide (KOH) or sodium hydroxide (NaOH) can catalyze the reaction at 60°C, with molar ratios of alcohol to substrate optimized via orthogonal array designs (e.g., Taguchi L9 orthogonal arrays) . Purification may involve solvent extraction followed by column chromatography. Yield optimization requires careful control of reaction time and catalyst concentration (1.0–1.5 wt%) .
Q. How is the purity of this compound validated post-synthesis?
- Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is standard, using capillary columns (e.g., HP-Innowax) and injector/detector temperatures of 240°C/280°C . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can further confirm purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used for structural validation, particularly to distinguish chloro and ester functional groups .
Q. What experimental parameters most critically influence the stability of this compound?
- Methodological Answer: Stability is sensitive to pH, temperature, and light exposure. Accelerated degradation studies under varying temperatures (25–60°C) and pH (4–10) can identify optimal storage conditions. Hydrolysis of the ester bond is a key degradation pathway, monitored via GC or HPLC .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis of this compound?
- Methodological Answer: RSM integrates factorial design and regression analysis to model interactions between variables (e.g., catalyst concentration, alcohol-to-substrate ratio, temperature). Central composite designs (CCD) or Box-Behnken models can predict optimal conditions. For example, a 3-level CCD might reveal non-linear effects of temperature on yield, enabling identification of maxima within constrained parameter spaces .
Q. How should researchers resolve contradictions in analytical data (e.g., GC vs. HPLC purity results)?
- Methodological Answer: Discrepancies often arise from method-specific sensitivities (e.g., GC’s bias toward volatile compounds vs. HPLC’s broader detection range). Cross-validation using NMR or MS is essential. Statistical tools like ANOVA can quantify inter-method variability. For instance, if GC reports higher purity, assess whether non-esterified tyrosine derivatives are undetected due to low volatility .
Q. What mechanistic insights exist for the chlorination step in this compound synthesis?
- Methodological Answer: Chlorination likely proceeds via electrophilic aromatic substitution, with FeCl₃ or SOCl₂ as catalysts. Isotopic labeling (e.g., ³⁶Cl) or computational modeling (DFT) can map reaction pathways. Competitive chlorination at ortho/meta positions must be controlled through steric hindrance (e.g., ester group directing effects) .
Q. How do scalability challenges impact the reproducibility of this compound synthesis?
- Methodological Answer: Scaling from milligram to gram scales introduces heat/mass transfer limitations. Continuous-flow reactors improve mixing and temperature control compared to batch systems. Taguchi orthogonal arrays can identify critical scale-up parameters (e.g., stirring rate, reactor geometry) to maintain yield >90% .
Q. What advanced statistical approaches are recommended for analyzing multi-parameter interactions in synthesis optimization?
- Methodological Answer: Taguchi signal-to-noise (S/N) ratios and ANOVA quantify parameter contributions. For example, catalyst concentration may account for >70% of variance in yield, while reaction temperature contributes <15%. Machine learning (e.g., random forest regression) can model non-linear interactions overlooked by traditional DOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
